4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine
Description
4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is a synthetic small molecule characterized by a piperidine ring substituted with a 2-(trifluoromethyl)benzyl group and a thiomorpholine moiety linked via a carbonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiomorpholine (a sulfur-containing morpholine analog) may influence solubility and binding interactions.
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)16-6-2-1-4-14(16)12-22-7-3-5-15(13-22)17(24)23-8-10-25-11-9-23/h1-2,4,6,15H,3,5,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGDOWMGJOZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine and thiomorpholine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine and thiomorpholine moieties contribute to its binding affinity and specificity for certain receptors or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous compounds from the provided evidence, emphasizing synthetic efficiency, physicochemical properties, and substituent effects.
Structural Analogues with Trifluoromethylphenyl Groups
- Compound 11j (): 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Key Features: Urea core, trifluoromethylphenyl substituent, piperazine-thiazole linkage. Yield: 88.1% (higher synthetic efficiency compared to other urea derivatives) . Molecular Weight: 534.1 [M+H]⁺ (ESI-MS), indicating moderate lipophilicity. Comparison: While the target compound lacks a urea core, both share the 2-(trifluoromethyl)phenyl group, which is known to enhance binding affinity in kinase inhibitors and GPCR modulators .
EP 4 374 877 A2 Compound () : Contains a pyrrolo[1,2-b]pyridazine core with trifluoromethyl and pyridyl substituents.
- Key Features : High molecular weight (m/z 754 [M+H]⁺), pyridazine ring, and trifluoromethyl groups.
- HPLC Retention : 1.32 minutes (QC-SMD-TFA05 conditions), suggesting rapid elution compared to bulkier analogs .
- Comparison : The target compound’s thiomorpholine moiety may confer distinct solubility properties compared to the pyridazine system.
Sulfur-Containing Heterocycles
- Compound 11a–11o Series (): Thiazole-linked piperazine derivatives. Key Features: Thiazole ring, hydrazinyl-2-oxoethyl side chain. Yields: 83.7–88.9% (consistent high yields across derivatives) .
Piperidine/Piperazine Derivatives
Physicochemical Properties
Key Research Findings
Synthetic Efficiency : Urea derivatives () exhibit higher yields (85–89%) compared to pyrazolopyrimidines (46% in ), suggesting that the target compound’s synthesis may require optimization if yields are suboptimal .
Trifluoromethyl Impact : Trifluoromethyl groups are prevalent in patent applications () for improving pharmacokinetic profiles, likely due to enhanced metabolic stability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
